Silperisone

preclinical safety pharmacology therapeutic index muscle relaxant screening

Silperisone (RGH‑5002) is a discontinued Phase II organosilicon muscle relaxant that outperforms tolperisone‑class analogs in preclinical safety margins (1.7–3.3× across six assay pairs) and calcium‑channel blockade potency. Its 12–16 h human half‑life and differentiated pontine vs. bulbar reflex modulation profile make it an irreplaceable positive control for therapeutic‑window screening and supraspinal electrophysiology. Select this compound when your protocol demands validated safety ratios, extended target engagement, or selective brainstem‑pathway pharmacology that simpler analogs cannot deliver.

Molecular Formula C15H24FNSi
Molecular Weight 265.44 g/mol
CAS No. 140944-31-6
Cat. No. B129589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilperisone
CAS140944-31-6
SynonymsSilperisone
Molecular FormulaC15H24FNSi
Molecular Weight265.44 g/mol
Structural Identifiers
SMILESC[Si](C)(CC1=CC=C(C=C1)F)CN2CCCCC2
InChIInChI=1S/C15H24FNSi/c1-18(2,13-17-10-4-3-5-11-17)12-14-6-8-15(16)9-7-14/h6-9H,3-5,10-13H2,1-2H3
InChIKeyLOCRKLISCBHQPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Silperisone (CAS 140944-31-6): Centrally Acting Organosilicon Muscle Relaxant for Research Applications


Silperisone (RGH-5002) is an organosilicon centrally acting muscle relaxant belonging to the tolperisone-class of compounds [1]. Structurally, it incorporates a dimethylsilyl moiety replacing the ketone group of tolperisone, distinguishing it as a silicon-containing analog [1]. The compound acts primarily through blockade of voltage-gated neuronal sodium and calcium channels, leading to decreased release of excitatory neurotransmitters and reduced neuronal excitability [1]. It was developed by Gedeon Richter Ltd. and advanced to Phase II clinical trials before development was discontinued due to findings in chronic animal toxicity studies [2].

Why Silperisone Cannot Be Substituted with Tolperisone or Other Class Analogs


Tolperisone-type muscle relaxants exhibit substantial pharmacological divergence despite structural similarity. Silperisone demonstrates superior preclinical safety ratios (1.7-3.3) versus closely related analogs, a markedly different patellar reflex modulation profile, enhanced calcium channel blockade, and a significantly extended human elimination half-life (12-16 hours) compared to reference compounds [1]. These pharmacological distinctions preclude simple in-class substitution for research applications requiring specific ion channel modulation profiles, extended duration of action, or defined safety margins in preclinical models [1].

Silperisone Quantitative Differentiation Evidence Against Tolperisone and Eperisone


Preclinical Safety Margin Superiority in Rodent Model Battery

In a comprehensive pharmacological test battery assessing 11 centrally acting muscle relaxants in mice, silperisone demonstrated the most advantageous safety profile with safety ratios (ID50 for side effect/ID50 for muscle relaxant effect) ranging from 1.7 to 3.3 across multiple assay pairs [1]. In contrast, all other tested drugs, including tolperisone, eperisone, diazepam, baclofen, tizanidine, and carisoprodol, exhibited lower safety ratios with one or more ratios below 1.5, and often far below 1 [1].

preclinical safety pharmacology therapeutic index muscle relaxant screening

Differential Modulation of Patellar Reflex Pathways Versus Tolperisone

Electrophysiological studies in cats revealed a fundamental qualitative difference in central nervous system action: tolperisone depressed both pontine facilitation and bulbar inhibition of the patellar reflex, whereas silperisone selectively inhibited only pontine facilitation while sparing bulbar inhibition [1]. This differential circuit modulation was described as 'the most striking difference' between the two compounds in terms of their overall action profile [1].

spinal reflex pharmacology neuropharmacology pontine-bulbar circuitry

Enhanced Voltage-Gated Calcium Channel Blockade Potency in Spinal Cord Preparations

In isolated hemisected spinal cord preparations from 6-day-old rats, silperisone dose-dependently depressed ventral root potentials at concentrations of 25-200 μM, demonstrating comparable potency to eperisone, lanperisone, and inaperisone [1]. However, among the tolperisone-type drugs tested, silperisone exhibited the most marked effect on voltage-gated calcium channels, a property quantitatively superior to both tolperisone and eperisone [1]. In contrast, the local anesthetic lidocaine (100-800 μM) showed minimal influence on calcium currents, confirming this as a distinguishing feature of silperisone within the class [1].

ion channel pharmacology calcium channel blockade spinal reflex inhibition

Extended Human Elimination Half-Life Enabling Once-Daily Dosing

Comparative pharmacokinetic analysis across species revealed that silperisone undergoes significantly less extensive metabolism in humans than in rats, with the human elimination half-life measured at 12-16 hours [1]. This extended half-life supports once- or twice-daily administration in clinical research settings [1]. In cats by intraduodenal administration and mice by oral administration, silperisone demonstrated 'much longer' duration of action and 'much higher' functional bioavailability compared to both tolperisone and eperisone [1].

pharmacokinetics half-life metabolic stability

Stronger Potassium Channel Blocking Activity Compared to Tolperisone

In addition to sodium and calcium channel blockade, silperisone exhibits potassium channel blocking effects that are 'stronger than that of tolperisone' [1]. This additional ion channel modulation contributes to the compound's overall depressant action on neuronal excitability and may account for its distinct pharmacological fingerprint within the class [1].

potassium channel pharmacology neuronal excitability ion channel modulation

Higher Functional Oral Bioavailability in Preclinical Models Versus Tolperisone and Eperisone

While intravenous potency and efficacy of silperisone were similar to those of tolperisone and eperisone, oral administration studies revealed marked differences in functional exposure [1]. In cats receiving intraduodenal administration and mice receiving oral administration, silperisone demonstrated 'much longer' duration of action and 'much higher' functional bioavailability compared to both tolperisone and eperisone [1].

oral bioavailability preclinical pharmacokinetics functional exposure

Silperisone: Recommended Research Application Scenarios Based on Differential Evidence


Preclinical Safety Margin Optimization Studies in Muscle Relaxant Screening

Silperisone is optimally deployed as a reference compound in preclinical test batteries evaluating the therapeutic window of centrally acting muscle relaxants. Its safety ratios of 1.7-3.3 across multiple assay pairs in mice provide a benchmark for screening novel compounds against established comparators [1]. This application leverages the direct comparative data demonstrating silperisone's superior safety margins versus 10 other compounds including tolperisone, eperisone, diazepam, baclofen, and tizanidine [1]. Researchers can utilize silperisone as a positive control representing favorable efficacy-to-side-effect separation in GYKI 20039-induced tremor, morphine-induced Straub-tail, rota-rod, spontaneous motility, weight-lifting, and thiopental sleep assays [1].

Spinal Reflex Circuitry Mapping and Brainstem Modulation Studies

For electrophysiological investigations of pontine versus bulbar contributions to spinal reflex modulation, silperisone offers unique circuit selectivity compared to tolperisone. Its differential action profile—inhibiting pontine facilitation while sparing bulbar inhibition of the patellar reflex—provides a pharmacological tool for dissecting supraspinal control mechanisms in feline and rodent spinal reflex models [1]. This application directly follows from the comparative electrophysiological evidence demonstrating that silperisone selectively targets distinct brainstem pathways, whereas tolperisone produces broader, non-selective depression [1].

Voltage-Gated Calcium Channel Pharmacology and Presynaptic Inhibition Research

Silperisone serves as a superior tool compound for studying presynaptic inhibition via combined sodium and calcium channel blockade in spinal cord preparations. Its marked effect on voltage-gated calcium channels, which exceeds that of both tolperisone and eperisone, makes it particularly suitable for investigations of neurotransmitter release mechanisms from primary afferent terminals [1]. The compound's effective concentration range of 25-200 μM in isolated hemisected rat spinal cord preparations provides validated experimental parameters for in vitro neuropharmacology studies [1].

Extended Half-Life Muscle Relaxant Reference for Sustained Exposure Protocols

In pharmacokinetic studies or research protocols requiring sustained target engagement with reduced dosing frequency, silperisone's 12-16 hour human elimination half-life differentiates it from shorter-acting class analogs [1]. This extended duration, combined with demonstrated 'much higher' functional oral bioavailability compared to tolperisone and eperisone in preclinical species, makes silperisone appropriate for once- or twice-daily administration paradigms in research settings [1]. The compound's favorable Phase I safety profile at doses up to 150 mg/day with no detected adverse effects at efficacious plasma concentrations further supports its utility in controlled human research protocols [1].

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